Lactofen

Catalog No.
S591762
CAS No.
77501-63-4
M.F
C19H15ClF3NO7
M. Wt
461.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactofen

CAS Number

77501-63-4

Product Name

Lactofen

IUPAC Name

(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

Molecular Formula

C19H15ClF3NO7

Molecular Weight

461.8 g/mol

InChI

InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3

InChI Key

CONWAEURSVPLRM-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in isopropanol = 20%; soluble in acetone and xylene
In water, 0.1 mg/L at 25 °C

Synonyms

Cobra; PPG 844; Phoenix; 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid 2-Ethoxy-1-methyl-2-oxoethyl ester;

Canonical SMILES

CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

The exact mass of the compound Lactofen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.17e-07 msolubility in isopropanol = 20%; soluble in acetone and xylenein water, 0.1 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lactofen (CAS: 77501-63-4) is a highly lipophilic diphenyl ether (DPE) protoporphyrinogen oxidase (PPO) inhibitor widely utilized in agrochemical formulations and plant physiology research. Unlike water-soluble DPE salts, lactofen is an ester prodrug that rapidly penetrates foliar cuticles before undergoing esterase-mediated cleavage into its active metabolite, acifluorfen [1]. This specific physicochemical profile dictates its rapid onset of action, distinct crop selectivity mechanisms, and utility as a chemical probe for studying lipid peroxidation, reactive oxygen species (ROS) generation, and hypersensitive defense responses in dicotyledonous species.

Substituting lactofen with other in-class DPE herbicides, such as fomesafen, acifluorfen, or oxyfluorfen, fundamentally alters assay kinetics, environmental persistence, and biochemical responses. While these analogs share the same PPO-inhibiting mechanism, lactofen's specific ester formulation drives distinct cellular uptake rates and unique secondary metabolic triggers, such as the massive elicitation of phytoalexins in legumes [1]. Furthermore, generic substitution in environmental or crop rotation studies is invalid due to lactofen's exceptionally rapid aerobic soil degradation compared to the prolonged persistence of fomesafen and oxyfluorfen[2].

Aerobic Soil Persistence and Carryover Potential

Lactofen exhibits exceptionally rapid degradation in aerobic soil environments compared to other diphenyl ether herbicides. Field studies demonstrate that lactofen has an average soil half-life of approximately 3 days. In stark contrast, fomesafen persists with a half-life ranging from 28 to over 100 days depending on tillage, while oxyfluorfen and acifluorfen exhibit half-lives of 30–40 days and 14–60 days, respectively [1].

Evidence DimensionAerobic soil half-life
Target Compound Data~3 days
Comparator Or BaselineFomesafen (28–114 days), Oxyfluorfen (30–40 days)
Quantified Difference9- to 38-fold faster degradation rate than fomesafen
ConditionsAerobic soil field conditions

Procurement of lactofen is essential for developing short-residual agrochemical formulations and conducting environmental models where prolonged soil carryover must be avoided.

Phytoalexin Elicitation and Cell Death Threshold

Lactofen acts as a distinct chemical elicitor of the hypersensitive response in legumes, triggering massive accumulations of free isoflavone aglycones and glyceollin elicitation competency. In comparative cotyledon assays, lactofen initiated effective programmed cell death at a concentration of 33 μM. Conversely, the closely related active metabolite acifluorfen required 100 μM to initiate similar cell death and failed to induce the same predominant accumulation of free isoflavone aglycones, while fluorodifen required 3,000 μM [1].

Evidence DimensionMinimum concentration for effective cell death initiation
Target Compound Data33 μM
Comparator Or BaselineAcifluorfen (100 μM), Fluorodifen (3,000 μM)
Quantified Difference3-fold higher potency than acifluorfen; ~90-fold higher than fluorodifen
ConditionsSoybean cotyledon tissue assay (12-24 hour exposure)

Lactofen provides a more sensitive chemical probe for researchers studying plant defense mechanisms, phytoalexin biosynthesis, and ROS-mediated signaling pathways.

Dynamic Range in Target-Site Resistance Screening

In screening assays for PPO target-site resistance (e.g., PPX2L mutations in Amaranthus species), lactofen provides a significantly wider dynamic range for confirming high-level resistance than other DPEs. Greenhouse dose-response assessments of resistant biotypes yielded a Relative Resistance Factor (RRF) for lactofen of 1,248× to 1,477× based on visual control and biomass reduction. In the same resistant populations, fomesafen and acifluorfen yielded much lower RRFs of 238×–318× and 273×–316×, respectively[1].

Evidence DimensionRelative Resistance Factor (RRF) in PPX2L mutant biotypes
Target Compound Data1,248× – 1,477×
Comparator Or BaselineFomesafen (238× – 318×), Acifluorfen (273× – 316×)
Quantified Difference4- to 5-fold greater resistance factor magnitude
ConditionsGreenhouse dose-response bioassay on resistant Palmer amaranth

Buyers developing diagnostic assays for herbicide resistance should select lactofen to maximize the signal-to-noise ratio when identifying highly resistant PPO-mutant strains.

Short-Residual Weed Control Formulations

Utilizing lactofen's rapid 3-day soil half-life to formulate post-emergence broadleaf herbicides that allow for immediate crop rotation without the extended carryover risks associated with fomesafen[1].

Elicitor Probes for Isoflavone Biosynthesis

Deploying lactofen in plant biotechnology workflows to artificially induce high yields of glyceollin and free isoflavone aglycones in soybean tissues for extraction or metabolic study [2].

High-Resolution Herbicide Resistance Screening

Using lactofen as the primary discriminatory standard in phenotypic bioassays to clearly identify and quantify PPX2L target-site mutations in invasive weed biotypes, leveraging its superior dynamic resistance range [3].

Physical Description

Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide.
Tan to dark brown solid; [HSDB] Off-white solid; [MSDSonline]

Color/Form

Dark brown to tan

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Exact Mass

461.0489140 Da

Monoisotopic Mass

461.0489140 Da

Heavy Atom Count

31

Density

1.391 at 25 °C

LogP

4.81 (LogP)
log Kow = 4.81

Melting Point

44-46 °C

UNII

L44N8UV47O

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Lactofen belongs to the diphenylether class of herbicides, which targets protoporphyrinogen oxidase, which in turn causes singlet oxygen generation. In tolerant plants like soybean (Glycine max), the chemical nonetheless causes necrotic patches called "bronzing" in contact areas. Here it is shown that such bronzing is accompanied by cell death, which was quantified from digital microscopic images using Assess Software. Cellular autofluorescence accompanied cell death, and a homolog of the cell death marker gene, Hsr203j, was induced by lactofen in treated soybean tissues. Thus, this form of chemically induced cell death shares some hallmarks of certain types of programmed cell death. In addition to the cell death phenotype, lactofen caused enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent (proximal) cells. Furthermore, isoflavone synthase genes, which are wound inducible in soybean, were up-regulated by lactofen in both proximal and distal cell zones in minimally wounded cotyledons and further enhanced in wounded tissues. Moreover, if the wall glucan elicitor from Phytophthora sojae was present during lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen triggers massive isoflavone accumulations and activates the capacity for glyceollin elicitation competency. In addition, lactofen induces late expression of a selective set of pathogenesis-related (PR) protein genes, including PR-1a, PR-5, and PR-10, mainly in treated proximal tissues. These various results are discussed in the context of singlet oxygen-induced responses and lactofen's potential as a disease resistance-inducing agent.
A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters.
Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR .

Vapor Pressure

0.00000007 [mmHg]
7X10-8 mm Hg at 25 °C

Other CAS

77501-63-4

Associated Chemicals

Acifluorfen;50594-66-6

Wikipedia

Lactofen

Methods of Manufacturing

Lactofen is produced by reaction of 2-chloro-4-trifluoromethylphenolate with ethyl 2-nitro-5-chlorobenzoyllactate.

General Manufacturing Information

Lactofen may be applied by aerial and ground application; band treatment, broadcast, directed spray, low volume spray, soil broadcast treatment, and soil incorporation. It is generally applied at a rate of 1 lb active ingredient (ai) per acre (A) or less per application. No more than 1 lb ai/A lactofen may be applied to a site in a single year.
This product is for use in further preparation of herbicide products; for formulation use only. /Lactofen technical/
V-10086 Herbicide is a selective, broad specturm herbicide for preemergence and postemergence control of susceptible broadleaf weeds. V019986 is formulated as an emulsifiable concentrate containing 2 lbs of ai per gallon. ... V-10086 works primarily through contact action.

Analytic Laboratory Methods

EPA Method PMD-LTF-LC1. Determination of Lactofen in Technical and EC Formulated Materials by High Performance Liquid Chromatography.
EPA Method PMD-LTF-LC2. Determination of Lactofen in Technical and EC Formulated Materials by Internal Standard High Performance Liquid Chromatography.
FDA Method 211.1. Organochlorine Residues (Nonionic) General Method for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, Florisil Column Cleanup, Partition Chromatography Cleanup, and Supplemental Cleanup.

Storage Conditions

Keep pesticide in original container. Store in cool, dry place. Protect from excessive heat. Do not ... store... near feed or food.

Dates

Last modified: 08-15-2023

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